1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride
Description
1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride is a fluorinated amine salt characterized by a pentan-3-amine backbone substituted with a trifluoromethyl group at position 1 and a phenyl ring at position 3.
Properties
Molecular Formula |
C11H15ClF3N |
|---|---|
Molecular Weight |
253.69 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-phenylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14F3N.ClH/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H |
InChI Key |
NRWKDHYQGKGRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs a chiral catalyst (e.g., Catalyst G , a thiourea-based organocatalyst) to induce asymmetry. Key steps include:
-
Michael Addition : The enolate of the succinimide attacks the β-trifluoromethyl enone, forming a chiral intermediate.
-
1,3-Proton Shift : A proton transfer step establishes the stereocenter at the amine-bearing carbon.
-
Hydrolysis and Protection : The resulting pyrrolidine derivative undergoes hydrolysis to release the primary amine, which is then protected as a tert-butyl carbamate (Boc) group.
Reaction conditions typically involve dichloromethane (CH₂Cl₂) as the solvent, a catalyst loading of 20 mol%, and a temperature of 30°C. Post-reaction purification via flash chromatography yields the Boc-protected amine, which is treated with hydrochloric acid to furnish the hydrochloride salt.
Performance Metrics
-
Enantiomeric Excess : 87–95% ee, dependent on substituent electronic effects.
-
Purity : >95% after recrystallization.
This method excels in stereocontrol but requires meticulous optimization of catalyst structure and solvent polarity to mitigate racemization.
Reductive Amination Pathways
Reductive amination offers a straightforward route to secondary and tertiary amines, though its application to trifluoromethylated substrates demands careful substrate design.
Substrate Preparation and Reaction Setup
-
Ketone Synthesis : 1,1,1-Trifluoro-4-phenylbutan-2-one is prepared via Friedel-Crafts acylation of benzene with trifluoroacetyl chloride.
-
Amination : The ketone reacts with ammonia or a primary amine under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C).
-
Salt Formation : The free amine is precipitated as the hydrochloride salt using HCl gas or aqueous HCl.
Challenges and Mitigations
-
Low Conversion : Trifluoromethyl groups electron-withdrawing nature reduces imine electrophilicity, necessitating elevated temperatures (80–100°C).
-
Byproduct Formation : Competing aldol condensation is suppressed by using anhydrous ammonia and molecular sieves.
Alkylation of Amines
Alkylation strategies leverage nucleophilic displacement of halides or sulfonates by amines. For 1,1,1-trifluoro-5-phenylpentan-3-amine, this involves:
Halide Substrate Synthesis
-
Trifluoromethyl Alkyl Halide : 1,1,1-Trifluoro-3-bromo-5-phenylpentane is synthesized via radical bromination of the corresponding alkane.
-
Nucleophilic Displacement : The bromide reacts with aqueous or alcoholic ammonia under high pressure (5–10 atm) to yield the amine.
Limitations
-
Regioselectivity : Competing elimination reactions dominate unless polar aprotic solvents (e.g., DMF) are used.
-
Yield : Moderate (40–50%) due to steric hindrance from the trifluoromethyl group.
Comparative Analysis of Synthetic Methods
| Method | Yield | ee (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Organocatalytic | 70–77% | 87–95 | 24–48 h | Moderate |
| Reductive Amination | 50–60% | N/A | 12–24 h | High |
| Alkylation | 40–50% | N/A | 48–72 h | Low |
Key Observations :
-
Organocatalytic methods dominate in enantioselectivity but lag in scalability due to costly catalysts.
-
Reductive amination balances yield and practicality for non-chiral applications.
Optimization and Scale-Up Considerations
Catalyst Recycling
Immobilizing chiral catalysts on silica or polymer supports reduces costs by enabling reuse across multiple batches. Pilot studies show a 10% drop in ee after five cycles, necessitating periodic catalyst replenishment.
Green Chemistry Metrics
-
E-Factor : Organocatalytic routes exhibit higher E-factors (≈15) due to solvent-intensive purification.
-
Solvent Recovery : Switching to cyclopentyl methyl ether (CPME) improves recovery rates to 80%.
Hydrochloride Salt Crystallization
Critical parameters for high-purity salt formation include:
-
HCl Concentration : 2–3 M aqueous HCl ensures complete protonation without oversaturation.
-
Cooling Rate : Gradual cooling (1°C/min) yields larger crystals with lower impurity entrapment.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted amine derivatives .
Scientific Research Applications
Chemical Synthesis
1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions due to its distinctive structure and reactivity. This includes its role in the formation of C–C bonds and other functional groups through established synthetic methodologies .
Biological Studies
Research involving this compound focuses on its potential biological activity. Interaction studies are crucial for understanding pharmacodynamics and assessing therapeutic potentials. The trifluoromethyl group can enhance binding affinity to biological targets, which is essential for drug discovery .
Pharmaceutical Development
The compound is investigated for its potential therapeutic applications. Its unique properties make it a candidate for drug development, particularly in creating novel therapeutic agents with improved efficacy and reduced side effects .
Case Study 1: Drug Development
A study explored the synthesis of derivatives of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride aimed at enhancing biological activity against specific targets. The results indicated that modifications to the trifluoromethyl group significantly influenced binding affinity and metabolic stability .
Case Study 2: Chemical Reactivity
Research conducted on the reactivity of this compound demonstrated its ability to undergo various transformations, including oxidation and reduction reactions. These reactions were shown to yield valuable intermediates for further synthesis of biologically active compounds .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Amine Hydrochlorides
Key Structural Variations:
- Fluorine substitution pattern: Trifluoromethyl vs. difluoro or monofluoro groups.
- Chain length : Pentan vs. shorter (propan, butan) or branched chains.
- Aromatic substituents : Presence/absence of phenyl rings or heteroaromatic groups.
Comparative Analysis:
Findings:
- Lipophilicity : The trifluoromethyl group in the target compound increases hydrophobicity compared to difluorinated analogs (e.g., 4,4-difluoropentan-1-amine HCl), which may enhance membrane permeability .
- Stereochemical Impact : Enantiomers like (R)-1,1,1-trifluoropropan-2-amine HCl exhibit identical similarity scores (1.00) to racemic mixtures, suggesting minimal steric effects from the phenyl group in the target compound .
Biological Activity
1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride is an organic compound characterized by its trifluoromethyl group and phenyl substituent on a pentane chain. Its unique structural features contribute to its potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and potential therapeutic applications.
- Chemical Formula: C₁₁H₁₅ClF₃N
- Molecular Weight: 253.69 g/mol
- IUPAC Name: 1,1,1-trifluoro-5-phenylpentan-3-amine; hydrochloride
- Appearance: Powder
The presence of both the amine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development .
The biological activity of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. Its trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
- Receptor Binding: It has potential as a ligand for various receptors, which could modulate physiological responses .
Pharmacodynamics
Interaction studies involving 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride are crucial for understanding its pharmacodynamics. Preliminary studies suggest that the compound may exhibit:
- Antidepressant Effects: Similar compounds have shown significant antidepressant activity, suggesting potential therapeutic applications in mood disorders .
- Antimicrobial Activity: Compounds with structural similarities have demonstrated notable antimicrobial properties. Further research is required to evaluate the specific effects of this compound on microbial growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride and related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the enzyme inhibition properties; results indicated potential for modulating metabolic pathways. |
| Study 2 | Assessed receptor binding affinity; findings suggest interaction with serotonin receptors may contribute to antidepressant effects. |
| Study 3 | Explored antimicrobial activity against various pathogens; preliminary results show promise but require further validation. |
Safety Profile
The safety profile of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride has been evaluated through toxicological studies. Key safety information includes:
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethyl-containing precursors (e.g., 1,1,1-trifluoro-2-iodoethane) can react with phenyl-substituted amines under controlled temperatures (20–60°C) and inert atmospheres. Optimization includes adjusting solvent polarity (e.g., THF or DMF), catalyst loadings (e.g., K₂CO₃ for deprotonation), and reaction times to maximize yield. Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (to confirm trifluoromethyl group integrity) and ¹H/¹³C NMR (to verify phenyl and amine proton environments) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragment pattern validation.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for pharmacological studies) .
Q. How does the trifluoromethyl group influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability testing in PBS (pH 7.4) at 37°C over 24 hours is recommended, with LC-MS monitoring for degradation products (e.g., hydrolyzed amines or fluorinated byproducts) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for fluorinated amine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric Purity : Chiral HPLC or circular dichroism (CD) to confirm stereochemical consistency .
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., known serotonin reuptake inhibitors for neuropharmacology studies) .
- Impurity Profiling : Quantify residual solvents or synthetic intermediates via GC-MS .
Q. In pharmacological studies, what in vitro models are appropriate for evaluating blood-brain barrier (BBB) permeability?
- Methodological Answer :
- PAMPA-BBB Assay : Predicts passive diffusion using artificial membranes. LogPe values > -5.0 suggest BBB penetration potential.
- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) with LC-MS/MS quantification. Efflux ratios < 2.0 indicate low P-glycoprotein-mediated exclusion .
Q. How can computational tools predict metabolic stability and regioselective metabolism of this compound?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with cytochrome P450 isoforms (e.g., CYP3A4).
- MetaSite/MoKa : Predict metabolic hotspots (e.g., amine oxidation or defluorination) based on electron-density maps .
- In Silico ADMET : SwissADME or ProTox-II for toxicity risk assessment (e.g., hepatotoxicity alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
